5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
5-[3-(1,3-dioxolan-2-yl)phenyl]-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C17H17NO2/c1-2-12(11-15(3-1)17-19-8-9-20-17)13-4-5-16-14(10-13)6-7-18-16/h1-5,10-11,17-18H,6-9H2 |
InChI Key |
TWFRTYPUXPTUQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC(=CC=C3)C4OCCO4 |
Origin of Product |
United States |
Chemical Reactivity and Transformations
Transformations and Hydrolysis of the 1,3-Dioxolane (B20135) Acetal (B89532) Functionality
The 1,3-dioxolane group serves as a protecting group for a carbonyl functionality, in this case, a benzaldehyde derivative. Cyclic acetals like 1,3-dioxolane are valued in organic synthesis for their stability under a wide range of conditions, including exposure to bases, nucleophiles, organometallic reagents, and many oxidizing and reducing agents. organic-chemistry.org
The primary transformation of the 1,3-dioxolane group is its removal (deprotection) via hydrolysis to regenerate the parent carbonyl compound. This reaction is catalyzed by acid and proceeds through the formation of a resonance-stabilized oxocarbenium ion intermediate. The hydrolysis is typically carried out in the presence of water and an acid catalyst. google.comacs.org A variety of conditions can be employed for this purpose, offering flexibility to accommodate other functional groups within a molecule. organic-chemistry.org
| Catalyst/Reagent | Solvent | Conditions | Reference |
|---|---|---|---|
| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, THF, Acetone | Room Temperature to Reflux | semanticscholar.org |
| p-Toluenesulfonic acid (TsOH) | Toluene, Acetone | Reflux, often with water | organic-chemistry.org |
| Erbium triflate (Er(OTf)₃) | Wet Nitromethane | Room Temperature | organic-chemistry.org |
| Indium(III) triflate (In(OTf)₃) | Acetone | Room Temp. or Microwave | organic-chemistry.org |
| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water | 30 °C | wikipedia.org |
The chemoselective nature of this deprotection allows for the unmasking of the aldehyde on the phenyl ring without affecting the indoline (B122111) scaffold, provided that strongly acidic conditions that might promote side reactions on the indoline are carefully controlled.
Reactivity of the Phenyl Linker and Investigations into Substituent Effects
The central phenyl ring acts as a linker between the indoline and dioxolane moieties. Its reactivity towards, for example, electrophilic aromatic substitution is governed by the electronic effects of these two substituents.
Indolin-5-yl Group: This group is a powerful activating substituent. The nitrogen atom of the indoline ring donates electron density into the phenyl linker via resonance. This effect is analogous to that of an amino or aniline-type group, strongly activating the ortho and para positions relative to the point of attachment. Therefore, positions C-2', C-4', and C-6' of the phenyl linker are expected to be highly susceptible to electrophilic attack.
1,3-Dioxolan-2-yl Group: The directing effect of this group is more subtle. While the oxygen atoms have lone pairs that can participate in resonance, the group is generally considered to be weakly deactivating or near-neutral in terms of electrophilic aromatic substitution and is primarily an ortho-, para-director.
The combined influence of these two groups results in a highly activated phenyl ring. The powerful activating and ortho-, para-directing nature of the indolin-5-yl substituent is expected to dominate, making the positions ortho and para to it (C-2' and C-4') the most probable sites for substitution. The presence of bulky substituents on the phenyl ring has been shown to strongly influence the effectiveness of related compounds in biological systems, highlighting the importance of steric and electronic factors. mdpi.com
Analysis of Selectivity in Chemical Reactions: Regio-, Chemo-, and Stereoselectivity
The presence of multiple reactive sites in 5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline makes selectivity a crucial consideration in its chemical transformations.
Chemoselectivity: The distinct reactivity of the functional groups allows for a high degree of chemoselectivity.
The indoline nitrogen can be selectively acylated or alkylated under basic or neutral conditions, which will not affect the acid-labile 1,3-dioxolane group.
Conversely, the 1,3-dioxolane group can be selectively hydrolyzed under controlled acidic conditions. The indoline nitrogen would be protonated and protected under these conditions, preventing it from reacting.
Dehydrogenation of the indoline ring to an indole can be achieved with specific oxidizing agents like DDQ, which are unlikely to affect the acetal or the phenyl linker under typical conditions. scispace.com
Regioselectivity: Regioselectivity is most pertinent in the context of electrophilic aromatic substitution.
On the Indoline Ring: As discussed, the C-7 position is the most electron-rich and thus the most likely site for electrophilic attack.
On the Phenyl Linker: The C-2' and C-4' positions are the most activated sites due to the strong directing effect of the indoline substituent. The outcome of a reaction with an electrophile would depend on the specific reagent and reaction conditions, which could be tuned to favor substitution on one ring over the other. For instance, certain palladium-catalyzed C-H functionalization reactions have shown that ligand choice can be used to switch the site of reaction on an indole ring, demonstrating that regioselectivity can be controlled. rsc.orgnih.gov
Stereoselectivity: The parent molecule is achiral. However, stereocenters can be introduced through various reactions. For example, reactions that modify the five-membered ring of the indoline can create new stereocenters at the C-2 and C-3 positions. Asymmetric catalysis has been successfully employed to control the stereochemical outcome of reactions on similar indoline and oxindole scaffolds. nih.gov For instance, organocatalytic cascade reactions have been used to construct spiro[cyclohexane-1,3′-indolin]-2′-one derivatives with high enantioselectivity, where the protecting group on the indoline nitrogen was found to play a critical role in determining the stereochemistry of the final product. nih.gov This indicates that stereoselective transformations involving the indoline portion of this compound are feasible.
Theoretical and Computational Chemistry Studies
Electronic Structure and Frontier Molecular Orbital Analysis of the Compound
An analysis of the electronic structure is fundamental to understanding a molecule's properties. For 5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline, this would involve mapping the electron density distribution to identify electron-rich and electron-deficient regions.
A key component of this analysis is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting chemical reactivity.
HOMO: This orbital indicates the regions from which the molecule is most likely to donate electrons in a reaction, corresponding to its nucleophilic character. In a molecule containing electron-rich aromatic rings and heteroatoms like nitrogen and oxygen, the HOMO is often distributed across these areas.
LUMO: This orbital represents the regions most likely to accept electrons, indicating electrophilic character.
HOMO-LUMO Energy Gap: The energy difference between these two orbitals is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound
| Parameter | Predicted Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | -5.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.0 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
Conformational Analysis and Energetic Stability Investigations
The three-dimensional structure of this compound is not rigid. Rotation around the single bonds—specifically the bond connecting the phenyl and indoline (B122111) rings—gives rise to different spatial arrangements known as conformers.
Conformational analysis would involve systematically exploring the molecule's potential energy surface to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. Quantum chemical calculations would determine the relative energies of these conformers, allowing for the identification of the most stable, or ground-state, conformation. This information is vital as the molecule's shape influences how it interacts with other molecules.
Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling
Computational modeling is an indispensable tool for investigating reaction mechanisms. For this compound, this could involve studying its synthesis or its participation in further chemical reactions, such as electrophilic aromatic substitution or N-alkylation.
This analysis involves:
Mapping Reaction Pathways: Identifying all reactants, intermediates, transition states, and products.
Transition State Analysis: Locating the exact structure of the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. nih.gov
Thermodynamic and Kinetic Calculations: Determining the changes in enthalpy, entropy, and Gibbs free energy for each step to predict the spontaneity and rate of the reaction. Computational studies on the synthesis of indoles, for instance, have successfully elucidated the role of catalysts and identified rate-determining steps by calculating the energy profiles of proposed mechanisms. nih.gov
Prediction of Reactivity and Spectroscopic Properties Using Quantum Chemical Methods
Quantum chemical methods can predict various reactivity descriptors and spectroscopic properties before a compound is even synthesized in a lab.
Reactivity Prediction: Beyond FMO analysis, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP map visualizes the electrostatic potential on the electron density surface, clearly showing positive (electron-poor) and negative (electron-rich) regions, which are susceptible to nucleophilic and electrophilic attack, respectively. tandfonline.com
Spectroscopic Prediction: Computational methods can simulate spectra like Nuclear Magnetic Resonance (NMR) and Infrared (IR).
NMR: Theoretical calculations of chemical shifts (¹H and ¹³C) are highly valuable for confirming the structure of a synthesized compound by comparing the predicted spectrum with the experimental one.
IR: Calculation of vibrational frequencies can help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations (e.g., N-H stretch, C-O stretch).
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Indole |
Investigations into Biological Activity and Molecular Mechanisms
In Vitro Target Engagement and Molecular Recognition Mechanisms
Direct in vitro target engagement studies for 5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline are not available in the current scientific literature. However, the indoline (B122111) scaffold is a well-recognized pharmacophore present in numerous biologically active molecules, suggesting a broad potential for target interactions. Indoline derivatives have been shown to interact with a variety of receptors and enzymes. For instance, various substituted indolines have demonstrated affinity for G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in signal transduction.
The molecular recognition of indoline-based compounds is often dictated by the nature and position of their substituents. The 5-position of the indoline ring is a common site for modification and can significantly influence target selectivity and binding affinity. The introduction of a phenyl group at this position, as seen in the compound of interest, creates a bulky, lipophilic substituent that can engage in hydrophobic and aromatic stacking interactions within a receptor's binding pocket.
Table 1: Potential Molecular Interactions Based on Structural Analogs
| Structural Moiety | Potential Interactions | Potential Targets |
| Indoline Core | Hydrogen bonding (N-H group), hydrophobic interactions | GPCRs, Kinases, Ion Channels |
| 5-Phenyl Group | Aromatic stacking, hydrophobic interactions | Receptors with aromatic binding pockets |
| 1,3-Dioxolane (B20135) Ring | Hydrogen bond acceptor, conformational constraint | Various enzymes and receptors |
Elucidation of Cellular Signaling Pathway Modulation in In Vitro Models
There is no direct evidence from in vitro models on how this compound modulates cellular signaling pathways. However, based on the known activities of other indole and indoline derivatives, it is plausible that this compound could influence several key signaling cascades. For instance, many indole-containing compounds are known to modulate pathways involved in cell proliferation, inflammation, and neurotransmission.
Compounds with a 2-phenylindole scaffold have been reported to suppress signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which would result in the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 . Furthermore, various indole derivatives have been shown to interfere with kinase signaling cascades, which are central to numerous cellular processes.
The specific substitution pattern of this compound would ultimately determine its precise effects on cellular signaling. The spatial arrangement of the phenyl and dioxolane groups could confer selectivity for particular signaling proteins, leading to a unique biological response.
Structure-Activity Relationship (SAR) Studies for Indoline-Dioxolane Scaffolds
Specific structure-activity relationship (SAR) studies for indoline-dioxolane scaffolds are not documented. However, general SAR principles for indoline and indole derivatives can provide some insights.
For the indoline scaffold , the following general SAR observations have been made in various studies:
Substitution at the 5-position: This position is crucial for modulating the activity of indoline derivatives. The nature of the substituent (e.g., electron-donating or electron-withdrawing, size, lipophilicity) can drastically alter the biological activity and target selectivity nih.gov. In the case of 5-phenylindolines, the substitution on the phenyl ring itself becomes a key determinant of activity.
N-1 substitution: Modification of the nitrogen atom of the indoline ring can also significantly impact activity. Alkylation or acylation at this position can alter the compound's physicochemical properties and its interaction with biological targets.
For the phenyl ring at the 5-position, SAR studies on analogous biaryl systems often reveal that:
The relative orientation of the two rings (the indoline and the phenyl group) is important for optimal binding to a target.
Substituents on the phenyl ring can fine-tune the electronic and steric properties of the molecule, leading to enhanced potency or selectivity.
The 1,3-dioxolane moiety adds another layer of complexity to the SAR. In other classes of compounds, the dioxolane ring has been shown to:
Influence metabolic stability.
Act as a surrogate for other functional groups, potentially improving the safety profile or oral bioavailability.
Provide additional points of interaction with a receptor, such as hydrogen bonding.
Table 2: Inferred SAR Principles for the Indoline-Dioxolane Scaffold
| Molecular Region | General SAR Observation from Analogs | Potential Impact on this compound |
| Indoline 5-position | Critical for activity and selectivity. | The phenyl-dioxolane substituent likely defines the primary pharmacology. |
| Phenyl Ring Substitution | Meta-substitution can be crucial for activity. | The meta-position of the dioxolane may be key for target interaction. |
| 1,3-Dioxolane Moiety | Can act as a bioisostere and influence pharmacokinetics. | May enhance binding through polar contacts and improve drug-like properties. |
Investigating the Role of the 1,3-Dioxolane Moiety in Biological Interactions
While the specific role of the 1,3-dioxolane moiety in the context of this compound is unknown, its function has been explored in other biologically active molecules. The 1,3-dioxolane ring can serve several purposes in drug design.
Conformational Constraint: The cyclic nature of the dioxolane can restrict the rotation of the bond connecting it to the phenyl ring. This can lock the molecule into a specific conformation that is favorable for binding to a biological target.
Modulation of Physicochemical Properties: The inclusion of a dioxolane group can alter the lipophilicity and polarity of a molecule. This can in turn affect its solubility, membrane permeability, and metabolic stability. In some cases, replacing a carbonyl group with a dioxolane (as a ketal) is a strategy to protect it from metabolic reduction or to modify its electronic properties.
Bioisosteric Replacement: The 1,3-dioxolane group can be used as a bioisostere for other functional groups, such as esters or amides, to explore different chemical space and potentially discover compounds with improved pharmacological profiles. Studies on other scaffolds have shown that replacing a 1,3-dioxolane ring with other heterocyclic systems can lead to significant changes in biological activity, highlighting the importance of this moiety in receptor recognition researchgate.net.
Derivatization and Structural Modification Strategies
Modification of the Indoline (B122111) Ring System for Analog Synthesis
The indoline scaffold is a versatile template that can be modified at several positions to produce a wide array of analogs. The nitrogen atom (N-1) and the carbons of the pyrroline ring (C-2 and C-3) are primary targets for derivatization.
N-1 Position: The secondary amine of the indoline ring is a readily functionalized site. Common modifications include:
N-Alkylation and N-Arylation: Introduction of alkyl or aryl groups can be achieved through nucleophilic substitution reactions with alkyl halides or through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.org These modifications can influence the molecule's lipophilicity, steric profile, and hydrogen bonding capacity.
N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylindolines. This transformation introduces a carbonyl group, which can act as a hydrogen bond acceptor and alter the electronic properties of the indoline nitrogen.
N-Sulfonylation: The use of sulfonyl chlorides, such as p-toluenesulfonyl chloride, provides N-sulfonylated indolines, which can serve as protecting groups or as moieties to modulate biological activity.
C-2 and C-3 Positions: Functionalization of the saturated five-membered ring often involves more complex synthetic strategies:
Oxidation: Oxidation of the indoline can yield the corresponding indole or oxindole (indolin-2-one), which are versatile intermediates for further modification.
C-H Functionalization: Modern synthetic methods, including palladium-catalyzed C-H activation, allow for the direct introduction of substituents at the C-2 and C-3 positions, although regioselectivity can be a challenge. organic-chemistry.org
Ring-Opening and Recyclization: The indoline ring can be cleaved and subsequently re-formed with different substituents to create novel heterocyclic systems fused to the benzene (B151609) ring.
Aromatic Ring (C-4, C-6, C-7): Electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts acylation) can be used to introduce substituents on the benzene portion of the indoline ring. The directing effects of the existing amine and the C-5 phenyl substituent will influence the regioselectivity of these reactions.
| Position | Modification Type | Reagents and Conditions | Resulting Functional Group |
|---|---|---|---|
| N-1 | Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl |
| N-1 | Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-Acyl |
| N-1 | Arylation | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl |
| C-3 | Alkylation (via Indole) | 1. Oxidation to indole; 2. Alkylation reaction | C3-Alkyl |
| C-7 | C-H Amination | Pd(II) catalyst, Oxidant (e.g., PhI(OAc)₂) | C7-Amino |
Derivatization of the Phenyl Substituent and 1,3-Dioxolane (B20135) Moiety
The 5-phenyl group offers a secondary site for structural diversification. The 1,3-dioxolane moiety is a protected aldehyde, which provides a gateway to numerous other functional groups.
Phenyl Substituent Modification: The phenyl ring can be functionalized via electrophilic aromatic substitution. The position of new substituents will be directed by the existing dioxolane-substituted carbon and the bond to the indoline ring. Common modifications include nitration, halogenation, and sulfonation. Subsequent reactions, such as Suzuki or Sonogashira cross-coupling on a halogenated analog, can introduce further aryl or alkynyl groups. nih.govmdpi.com
1,3-Dioxolane Moiety Derivatization: The 1,3-dioxolane group is an acetal (B89532) that serves as a protecting group for a formyl (-CHO) group. Its derivatization primarily involves deprotection followed by reaction of the resulting aldehyde.
Deprotection: Mild acidic hydrolysis (e.g., using aqueous HCl in THF) efficiently converts the dioxolane back to the benzaldehyde. mdpi.com
Aldehyde Reactions: Once unmasked, the aldehyde can be transformed into a wide range of functionalities:
Oxidation: Oxidation with reagents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O) yields the corresponding carboxylic acid.
Reduction: Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) produces a benzyl alcohol.
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond, yielding a secondary or tertiary amine.
Wittig Reaction: Reaction with a phosphonium ylide allows for the formation of an alkene, extending the carbon chain.
Condensation Reactions: The aldehyde can participate in condensation reactions to form imines, oximes, or hydrazones.
| Starting Group | Reaction | Key Reagents | Product Functional Group |
|---|---|---|---|
| 1,3-Dioxolane | Deprotection (Hydrolysis) | H₃O⁺ (e.g., aq. HCl) | Aldehyde (-CHO) |
| Aldehyde | Oxidation | KMnO₄ or Ag₂O | Carboxylic Acid (-COOH) |
| Aldehyde | Reduction | NaBH₄ or LiAlH₄ | Alcohol (-CH₂OH) |
| Aldehyde | Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Amine (-CH₂NR¹R²) |
| Aldehyde | Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |
| Aldehyde | Imination | RNH₂ | Imine (-CH=NR) |
Stereochemical Control in the Synthesis of Analogues
While 5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline itself is achiral, the introduction of substituents can create stereocenters, necessitating stereochemical control during synthesis. Chirality can be introduced on the indoline ring (at C-2 or C-3) or on the dioxolane ring if a chiral diol is used in its formation.
Indoline Ring: The synthesis of enantiomerically pure substituted indolines can be achieved through several methods. Asymmetric catalysis, employing chiral transition metal catalysts (e.g., palladium, iridium) with chiral ligands, can facilitate enantioselective C-H functionalization or hydrogenation of a corresponding indole precursor. nih.gov Alternatively, a chiral auxiliary approach can be used, where a chiral group is temporarily attached to the indoline nitrogen to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.
Dioxolane Moiety: Using a chiral, non-racemic diol (e.g., (2R,3R)-butane-2,3-diol) instead of ethylene (B1197577) glycol for the protection of the benzaldehyde would result in a chiral dioxolane. This introduces diastereomers that could potentially be separated or could influence the biological activity of the resulting analogs.
Design and Synthesis of Compound Libraries for Structure-Function Elucidation
To systematically explore the structure-activity relationship (SAR), compound libraries are often designed and synthesized. For the this compound scaffold, a library could be constructed by combining the derivatization strategies discussed previously.
The design would typically involve a common core structure with several points of diversity. For example:
R¹ Diversity: Modifications at the N-1 position of the indoline ring (e.g., a set of different alkyl, acyl, or aryl groups).
R² Diversity: Introduction of various substituents at other positions of the indoline ring (e.g., C-2, C-3, or C-7).
R³ Diversity: Generation of a range of functional groups from the deprotected aldehyde on the phenyl ring.
The synthesis of such libraries can be streamlined using parallel synthesis techniques, where multiple reactions are run simultaneously in an array format. Solid-phase synthesis, where the core molecule is attached to a resin bead, can also be employed to simplify purification, as excess reagents and byproducts can be washed away before the final compound is cleaved from the support. The resulting library of compounds can then be screened to identify key structural features responsible for a desired function, guiding the design of more potent and selective analogs. nih.govnih.gov
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in 5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline can be determined.
Detailed research findings from analogous structures provide a basis for assigning the expected chemical shifts. The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the indoline (B122111) ring, the substituted phenyl ring, and the dioxolane ring. For instance, the protons on the dioxolane ring typically appear as a multiplet in the range of 3.90–4.09 ppm nih.govmdpi.com. The aromatic protons on the phenyl and indoline moieties would resonate in the downfield region, typically between 6.8 and 8.0 ppm, with their specific shifts and coupling patterns dictated by their substitution pattern mdpi.com.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Based on Analogous Compounds
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Comparison to Analogs |
| Dioxolane CH₂ | 3.90 - 4.09 | 64.0 - 65.0 | Consistent with ethylene (B1197577) acetal (B89532) protons and carbons in various molecular environments nih.govmdpi.com. |
| Dioxolane CH (acetal) | 5.70 - 5.90 | 107.0 - 110.0 | Characteristic shift for the acetal carbon and its attached proton nih.govmdpi.com. |
| Indoline CH₂ | 3.00 - 3.60 | 28.0 - 50.0 | Typical range for methylene groups adjacent to a nitrogen atom in a five-membered ring. |
| Indoline NH | 3.50 - 4.50 (broad) | N/A | Shift is variable and depends on solvent and concentration. |
| Aromatic C-H | 6.80 - 8.00 | 110.0 - 150.0 | Standard region for aromatic protons and carbons in substituted indole and phenyl systems mdpi.com. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion (M⁺).
Under electron impact (EI) or electrospray ionization (ESI), the molecule undergoes fragmentation, breaking at its weakest bonds to form a series of daughter ions. The study of fragmentation pathways in related indole derivatives reveals common patterns, such as the cleavage of substituent groups from the main heterocyclic core scirp.orgnih.gov.
For this compound, the principal fragmentation processes would likely involve the indoline and dioxolane moieties. A characteristic fragmentation could be the loss of the dioxolane group or parts of it, leading to significant fragment ions. The indole ring itself is relatively stable, but cleavage of the bond connecting the phenyl group to the indoline core is also a plausible fragmentation pathway scirp.orgresearchgate.net. These fragmentation patterns provide a veritable fingerprint for the molecule, aiding in its identification and structural confirmation nih.govnih.gov.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 267.12 | Molecular Ion |
| [M - C₂H₄O]⁺ | 223.10 | Loss of ethylene oxide from the dioxolane ring |
| [M - C₃H₅O₂]⁺ | 194.09 | Loss of the entire dioxolanyl group |
| [C₈H₈N]⁺ | 118.07 | Fragment corresponding to the indoline moiety |
| [C₉H₉O₂]⁺ | 149.06 | Fragment corresponding to the 3-(1,3-Dioxolan-2-yl)phenyl moiety |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of a molecule. To perform this analysis, a suitable single crystal of this compound must first be grown.
The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the exact position of each atom can be determined. Structural reports on related indole derivatives show they can crystallize in various systems, such as triclinic or monoclinic, with common space groups like P-1 eurjchem.commdpi.comresearchgate.net. The analysis reveals the planarity of the aromatic rings and the conformation of the non-aromatic indoline and dioxolane rings. Furthermore, crystallographic data elucidates intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of molecules in the crystal lattice nih.gov.
Table 3: Typical Parameters Determined by Single-Crystal X-ray Crystallography
| Parameter | Description | Significance for this compound |
| Crystal System | The class of the crystal's lattice (e.g., triclinic, monoclinic). eurjchem.commdpi.com | Defines the basic symmetry of the unit cell. |
| Space Group | The symmetry group of the crystal structure (e.g., P-1). eurjchem.comresearchgate.net | Provides detailed information about the symmetry operations within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell edges. researchgate.net | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | Confirms the connectivity and nature (single, double) of chemical bonds. |
| Bond Angles (°) | The angle formed between three connected atoms. | Defines the geometry and conformation of the molecule. |
| Torsion Angles (°) | The angle between planes through two sets of three atoms. | Describes the conformation of the flexible parts of the molecule, such as the link between the phenyl and indoline rings. |
Chiral Chromatography for Enantiomeric Excess and Optical Purity Determination
While the parent compound this compound is achiral, derivatives or synthetic intermediates may possess stereocenters, necessitating methods to separate and quantify enantiomers. Chiral chromatography is the premier technique for this purpose. The fundamental principle involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound bgb-analytik.comeijppr.com.
This differential interaction leads to the formation of transient diastereomeric complexes, causing one enantiomer to be retained longer on the column than the other, thus achieving separation eijppr.com. The selection of the appropriate CSP is critical and often requires screening a variety of column types. Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), Pirkle-type phases (π-acidic or π-basic), and cyclodextrin-based columns bgb-analytik.comlcms.cz.
For a chiral derivative of this compound, a method development process would involve testing different CSPs with various mobile phases (typically mixtures of alkanes and alcohols) to find the optimal conditions for baseline resolution of the enantiomers. The resulting chromatogram allows for the determination of the enantiomeric excess (ee) and the assessment of the optical purity of the sample, which is crucial in fields like medicinal chemistry where enantiomers can have vastly different biological activities.
Table 4: Common Chiral Stationary Phases (CSPs) for HPLC and Their Separation Mechanisms
| CSP Type | Chiral Selector | Primary Interaction Mechanism | Potential Application for Indoline Derivatives |
| Polysaccharide-based | Amylose or Cellulose derivatives coated on silica | Hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities. bgb-analytik.com | Broad applicability for a wide range of chiral compounds, including those with aromatic and heterocyclic rings. |
| Pirkle-type (π-complexation) | π-acidic (e.g., 3,5-dinitrobenzoyl) or π-basic (e.g., naphthalene) moieties. eijppr.com | π-π stacking interactions, hydrogen bonding, and dipole-dipole interactions. eijppr.com | Effective for molecules containing π-systems, such as the phenyl and indole rings. |
| Cyclodextrin-based | Derivatized β- or γ-cyclodextrins. lcms.cz | Host-guest inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin. lcms.cz | Suitable for compounds whose size and shape are complementary to the cyclodextrin cavity. |
Academic and Research Applications Beyond Direct Therapeutic Development
Application as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis
The indoline (B122111) core is a prevalent motif in a multitude of natural products and pharmacologically active molecules. The stereochemistry at the C2 and C3 positions of the indoline ring is often crucial for biological activity. While there is no specific literature on the use of 5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline as a chiral building block, the general principles of asymmetric synthesis support its potential in this area.
Should an enantiomerically pure form of this compound be synthesized, it could serve as a valuable chiral scaffold. The nitrogen atom of the indoline can be readily derivatized with a chiral auxiliary to direct stereoselective transformations at adjacent positions. Furthermore, the phenyl substituent at the 5-position could exert steric or electronic influence on stereoselective reactions occurring on the indoline ring or its substituents.
Table 1: Potential Chiral Transformations Utilizing a Hypothetical Chiral 5-Arylindoline Scaffold
| Transformation | Potential Role of this compound |
| Asymmetric Alkylation | The indoline nitrogen could be derivatized with a chiral auxiliary, directing the stereoselective addition of alkyl groups. |
| Diastereoselective Cycloadditions | The chiral indoline core could serve as a dienophile or dipolarophile, with the aryl substituent influencing facial selectivity. |
| Catalytic Asymmetric Reactions | The indoline could be functionalized to act as a chiral ligand for a metal catalyst, inducing asymmetry in a variety of transformations. |
Utilization as Chemical Probes for Biological Pathway Interrogation
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function within a biological system. Indoline derivatives have been identified as modulators of various biological pathways. For instance, certain aminoindoline-derived compounds have been investigated as probes for focal adhesion kinase (FAK) signaling pathways.
The structure of this compound presents several features that could be exploited in the design of chemical probes. The dioxolane group serves as a protected aldehyde, which could be unmasked under specific biological conditions to react with and label a target protein. The lipophilic nature of the biaryl system could facilitate cell membrane permeability, a crucial property for effective chemical probes.
Contributions to Diversifying Chemical Space in Heterocyclic Chemistry
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. The indoline scaffold provides a versatile platform for the generation of diverse molecular architectures. The presence of the 5-phenyl substituent in this compound offers a key vector for diversification.
Through various cross-coupling reactions, the phenyl ring can be further functionalized with a wide array of substituents, thereby expanding the chemical space accessible from this core structure. Additionally, the indoline ring itself can undergo a variety of chemical transformations, including N-functionalization, and reactions at the C2 and C3 positions, to generate a library of structurally diverse compounds. This diversification is critical for screening campaigns aimed at identifying new bioactive molecules. The synthesis of functionalized indolines is a significant area of research, with new methodologies continually being developed to access novel derivatives.
Development of Novel Synthetic Methodologies in Organic Chemistry
The synthesis of 5-arylindolines itself presents an interesting challenge in organic synthesis, often requiring the use of transition metal-catalyzed cross-coupling reactions. The development of efficient and regioselective methods for the synthesis of compounds like this compound would be a valuable contribution to the field of synthetic organic chemistry.
Furthermore, the reactivity of the dioxolane and indoline moieties within this specific molecular context could be explored to develop novel synthetic transformations. For example, intramolecular reactions between a functionalized indoline nitrogen and the deprotected aldehyde on the phenyl ring could lead to the formation of novel, complex heterocyclic ring systems. The exploration of such reactions contributes to the broader toolkit available to synthetic chemists for the construction of complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
